2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline
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Overview
Description
Preparation Methods
The synthesis of 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline can be achieved through various methods. One efficient synthetic route involves the use of aryne intermediates. Aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method is environmentally benign and provides high yields with broad substrate scope .
Chemical Reactions Analysis
2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline has a wide range of scientific research applications. It is used in medicinal chemistry for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities . Additionally, it is utilized in the development of new synthetic methodologies and the total synthesis of natural products .
Mechanism of Action
The mechanism of action of 2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes like thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which play crucial roles in DNA replication and repair . This inhibition leads to the disruption of cellular processes, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline can be compared with other similar compounds such as 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine . These compounds share similar structural features but differ in their specific biological activities and applications. The unique trifluoromethoxy group in this compound contributes to its distinct properties and potential therapeutic benefits .
Properties
IUPAC Name |
2-phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)28-16-10-6-9-15(13-16)27-20-17-11-4-5-12-18(17)25-19(26-20)14-7-2-1-3-8-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNZZVULUINDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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